Iptakalim Hydrochloride

KATP channel subtype selectivity SUR2B/Kir6.1 vascular pharmacology

Iptakalim Hydrochloride is a China Class 1.1 innovative compound with exclusive selectivity for SUR2B/Kir6.1 KATP channels. Unlike non-selective openers (e.g., pinacidil), it produces arteriolar vasodilation without reflex tachycardia or cardiac chronotropic interference. Clinically validated cardiac safety (no QTc prolongation at 20 mg) and pharmacogenomic stratification markers (KCNJ11 A190A) make it the definitive tool compound for translational pulmonary hypertension models and vascular resistance studies free of cardiac confounds.

Molecular Formula C9H22ClN
Molecular Weight 179.73 g/mol
Cat. No. B8765468
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIptakalim Hydrochloride
Molecular FormulaC9H22ClN
Molecular Weight179.73 g/mol
Structural Identifiers
SMILESCC(C)C(C)(C)NC(C)C.Cl
InChIInChI=1S/C9H21N.ClH/c1-7(2)9(5,6)10-8(3)4;/h7-8,10H,1-6H3;1H
InChIKeyRXNJQAYLNOXYKW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Iptakalim Hydrochloride: A Selective SUR2B/Kir6.1 KATP Channel Opener for Differentiated Antihypertensive Research


Iptakalim Hydrochloride is a novel ATP-sensitive potassium (KATP) channel opener with a chemical structure distinct from other KATP openers [1]. It functions as a selective activator of the SUR2B/Kir6.1 subtype of KATP channels, expressed heterologously in human embryonic kidney cells and Xenopus oocytes [1]. Developed by the Beijing Institute of Pharmacology and Toxicology, it is a China Class 1.1 innovative drug with independent intellectual property rights, having completed clinical trials for mild-to-moderate hypertension and advanced to Phase II/III studies for pulmonary arterial hypertension [1][2].

Why Generic KATP Channel Openers Cannot Substitute for Iptakalim Hydrochloride in Specialized Research


Classical KATP channel openers such as pinacidil and diazoxide exhibit non-selective or poorly defined subtype activation profiles that produce distinct hemodynamic and safety consequences [1]. Pinacidil, for instance, acts on both resistance and capacitance vessels and produces reflex tachycardia with depressed cardiac diastolic function in normotensive models [2]. Iptakalim, by contrast, demonstrates high selectivity for the SUR2B/Kir6.1 subtype and preferential arteriolar vasodilation with minimal cardiac chronotropic or inotropic interference [1]. These molecular and functional divergences preclude generic interchangeability and underscore the necessity of compound-specific evaluation in experimental or therapeutic applications.

Quantitative Evidence Guide: Verifiable Differentiation of Iptakalim Hydrochloride from Comparator KATP Channel Openers


SUR2B/Kir6.1 Subtype Selectivity Differentiates Iptakalim from Pinacidil and Diazoxide

In heterologous expression systems using human embryonic kidney (HEK) cells and Xenopus oocytes expressing three distinct KATP channel subtypes, iptakalim exhibits significant selectivity for SUR2B/Kir6.1 channels, only mild effects on SUR2A/Kir6.2, and fails to open SUR1/Kir6.2 channels. Iptakalim is a more potent activator of SUR2B/Kir6.1 than diazoxide and pinacidil [1].

KATP channel subtype selectivity SUR2B/Kir6.1 vascular pharmacology

Superior Potassium Current Activation in Vascular Smooth Muscle Cells at Nanomolar Concentrations

In whole-cell patch clamp recordings of isolated rat intrapulmonary artery smooth muscle cells, iptakalim at 0.1 μmol/L and 1.0 μmol/L significantly increased outward potassium currents to 114.9±3.8% (n=8) and 114.0±3.5% (n=5) of baseline respectively (P<0.01 vs vehicle 87.0±3.5%). In contrast, pinacidil at the identical concentration of 1.0 μmol/L produced only 93.6±4.1% (n=8) of baseline current, which was not statistically significant compared to vehicle [1].

vascular smooth muscle potassium currents whole-cell patch clamp

Hemodynamic Differentiation: Minimal Cardiac Chronotropic and Inotropic Effects Versus Pinacidil

In anesthetized normotensive dogs, intravenous iptakalim at 0.125, 0.25, and 0.5 mg/kg produced dose-dependent decreases in mean arterial pressure (MAP) of 0.80, 1.07, and 1.33 kPa respectively, with slower but more even hypotensive effects compared to pinacidil. Critically, iptakalim produced no detectable effects on heart rate, cardiac systolic function, diastolic function, or cardiac pumping function. In contrast, pinacidil distinctly increased heart rate and depressed cardiac diastolic function [1].

hemodynamics cardiac safety blood pressure

QTc Safety Profile: Absence of Cardiac Repolarization Prolongation at Twice Therapeutic Dose

In a randomized, double-blind, placebo-controlled single- and multiple-ascending-dose study in 83 healthy subjects, iptakalim hydrochloride was evaluated for effects on corrected QT (QTc) interval using concentration-QTc analysis. Doses of 5, 10, 15, and 20 mg (single oral administration) and 10 and 20 mg (multiple administration) were tested. A ΔΔQTcF effect above 10 milliseconds was excluded at all observed plasma concentrations. Notably, 20 mg represents twice the therapeutic dose [1].

cardiac safety QTc interval thorough QT study

Selective Antihypertensive Action: Preserved Normotensive Blood Pressure Versus Pinacidil and Diazoxide

Iptakalim strongly lowers blood pressure in hypertensive rodents and humans but has little effect on normotensive rodents and humans. This selective antihypertensive action is not observed with pinacidil or diazoxide, which lower blood pressure in both hypertensive and normotensive states. The selectivity is attributed to iptakalim's high affinity for SUR2B/Kir6.1 channels and its preferential relaxation of resistance arterioles without affecting capacitance vessels [1].

antihypertensive efficacy blood pressure preclinical models

Oral Pharmacokinetic Predictability: Dose Proportionality and Minimal Food Effect

A randomized, open-label, three-period crossover study in 12 healthy Han Chinese volunteers (6 men, 6 women) evaluated single oral doses of iptakalim at 5, 10, and 20 mg. Cmax, AUC(0-t), and AUC(0-∞) were proportional over the dose range. No adverse effects were reported. At the 5 mg dose level, food had almost no significant impact on pharmacokinetics. Gender differences were observed in Cmax and AUC in the 5 and 20 mg groups, though these differences disappeared after mg/kg dose correction in the 5 mg group [1].

pharmacokinetics oral bioavailability dose proportionality

Optimal Research and Industrial Application Scenarios for Iptakalim Hydrochloride Based on Quantitative Evidence


Hypertension Research Requiring SUR2B/Kir6.1-Selective KATP Activation Without Cardiac Chronotropic Interference

Iptakalim's high selectivity for SUR2B/Kir6.1 KATP channels and the absence of reflex tachycardia demonstrated in direct hemodynamic comparisons with pinacidil make it the preferred tool compound for studying vascular resistance modulation independent of cardiac confounding factors. This is particularly relevant for preclinical hypertension models where heart rate changes would complicate data interpretation. Clinical pharmacogenomic studies have further established that KCNJ11 polymorphisms (A190A and I337V) significantly associate with systolic blood pressure response to iptakalim (adjusted regression coefficient 3.5 mmHg, P=0.003 for A190A) , enabling stratified experimental designs.

Pulmonary Arterial Hypertension Research and Vascular Remodeling Studies

Iptakalim hydrochloride has demonstrated anti-remodeling properties in hypoxic pulmonary hypertensive rat models, with evidence of inhibiting pulmonary arterial smooth muscle cell proliferation and reversing pulmonary resistance vascular remodeling . The compound is currently in Phase II clinical development for pulmonary arterial hypertension in China (CTR20150322 and CTR20132298) , making it a therapeutically relevant research tool for translational studies of pulmonary vascular pathology. Its ability to inhibit endothelin-1-induced increases in cytoplasmic free Ca2+ concentration in pulmonary arterial smooth muscle cells further supports applications in pulmonary hypertension research .

Cardiac Safety Pharmacology Studies Requiring QTc-Neutral Reference Compounds

The thorough QT/QTc study demonstrating that iptakalim does not prolong the QT interval even at twice therapeutic doses (20 mg) positions this compound as a valuable reference standard for cardiac safety pharmacology. It can serve as a negative control or comparator in studies evaluating the proarrhythmic potential of novel chemical entities. This evidence-based cardiac safety profile distinguishes iptakalim from other KATP openers and many antihypertensive agents with known QTc liabilities, making it suitable for research programs where minimizing confounding cardiotoxicity signals is essential.

Pharmacogenomics and Precision Medicine Research in Hypertension

Genetic association studies in 162 Chinese Han hypertensive patients have identified significant relationships between KCNJ11 gene polymorphisms and iptakalim's antihypertensive efficacy. Patients with the TT genotype for the A190A polymorphism demonstrated higher clinical efficacy than those with the CC genotype (adjusted regression coefficient 3.5 mmHg; P=0.003) . This evidence supports iptakalim's application in pharmacogenomics research aimed at understanding genetic determinants of KATP channel opener response, biomarker discovery, and the development of genotype-guided therapeutic strategies for hypertension management.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

54 linked technical documents
Explore Hub


Quote Request

Request a Quote for Iptakalim Hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.